4-Fluoro-6-(4-fluorophenoxy)pyrimidine

Medicinal Chemistry ADME Optimization Fragment-Based Drug Design

4-Fluoro-6-(4-fluorophenoxy)pyrimidine (C₁₀H₆F₂N₂O; molecular weight 208.17 g/mol) is a disubstituted heteroaromatic building block comprising a pyrimidine core with a fluorine atom at the 4-position and a para-fluorophenoxy ether linkage at the 6-position. The compound serves as a versatile intermediate in the synthesis of kinase inhibitors, antimicrobial agents, and agrochemical actives, with its dual-fluorine substitution pattern conferring distinct physicochemical properties—including enhanced metabolic stability and modulated lipophilicity—relative to non-fluorinated or mono-halogenated pyrimidine analogs.

Molecular Formula C10H6F2N2O
Molecular Weight 208.16 g/mol
Cat. No. B6646626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-6-(4-fluorophenoxy)pyrimidine
Molecular FormulaC10H6F2N2O
Molecular Weight208.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=CC(=NC=N2)F)F
InChIInChI=1S/C10H6F2N2O/c11-7-1-3-8(4-2-7)15-10-5-9(12)13-6-14-10/h1-6H
InChIKeyHLIBFDAYWGSVLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-6-(4-fluorophenoxy)pyrimidine: Procurement-Grade Characterization for Medicinal Chemistry and Agrochemical Synthesis


4-Fluoro-6-(4-fluorophenoxy)pyrimidine (C₁₀H₆F₂N₂O; molecular weight 208.17 g/mol) is a disubstituted heteroaromatic building block comprising a pyrimidine core with a fluorine atom at the 4-position and a para-fluorophenoxy ether linkage at the 6-position [1]. The compound serves as a versatile intermediate in the synthesis of kinase inhibitors, antimicrobial agents, and agrochemical actives, with its dual-fluorine substitution pattern conferring distinct physicochemical properties—including enhanced metabolic stability and modulated lipophilicity—relative to non-fluorinated or mono-halogenated pyrimidine analogs [2].

Why 4-Fluoro-6-(4-fluorophenoxy)pyrimidine Cannot Be Replaced by Chloro, Methoxy, or Unsubstituted Analogs in Critical Synthetic Workflows


Direct substitution with chloro-, methoxy-, or unsubstituted pyrimidine analogs is precluded by fundamental differences in electronic character, leaving-group potential, and steric/electronic influence at the 4-position. The 4-fluoro substituent introduces strong electron-withdrawing effects that alter the reactivity of the pyrimidine ring during nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, while simultaneously modulating target-binding conformations in downstream biologically active molecules [1]. The para-fluorophenoxy moiety at the 6-position provides a distinct conformational profile and hydrogen-bonding landscape compared to chloro, methyl, or hydrogen substituents, directly impacting molecular recognition at kinase ATP-binding pockets and other biological targets [2]. Furthermore, the patent literature explicitly distinguishes fluorinated phenoxypyrimidines from their chloro and alkoxy counterparts on the basis of enhanced pesticidal activity at lower application rates, establishing a performance threshold that non-fluorinated analogs fail to meet [3]. Procurement of alternatives lacking either the 4-fluoro or the 4-fluorophenoxy group therefore introduces uncontrolled variables into both synthetic route reliability and biological assay reproducibility.

Quantitative Differentiation Evidence for 4-Fluoro-6-(4-fluorophenoxy)pyrimidine: Comparator-Backed Selection Metrics


Comparative Physicochemical Differentiation: LogP and Polar Surface Area Advantages Versus 4-Chloro-6-(4-fluorophenoxy)pyrimidine

The 4-fluoro substituent in the target compound confers a calculated LogP of 3.06, which is 0.34 log units lower than the 4-chloro analog (4-chloro-6-(4-fluorophenoxy)pyrimidine; LogP = 3.40) [1]. This reduction in lipophilicity, achieved without sacrificing the electron-withdrawing character required for metabolic stability, positions the target compound closer to the optimal Lipinski Rule of Five LogP ceiling (<5) while maintaining a favorable polar surface area (PSA) of 35.0 Ų [2]. The chloro analog's higher LogP increases the risk of exceeding optimal lipophilicity windows for CNS or oral drug candidates, potentially necessitating later-stage structural modifications that add synthetic steps and reduce overall yield. The fluorine atom additionally provides a smaller van der Waals radius (1.47 Å) versus chlorine (1.75 Å), enabling tighter fit within sterically constrained binding pockets where the chloro analog may incur steric clashes.

Medicinal Chemistry ADME Optimization Fragment-Based Drug Design

Synthetic Versatility: 4-Fluoro Leaving-Group Reactivity Profile for SNAr and Cross-Coupling Reactions

The 4-fluoro substituent on the pyrimidine ring functions as a moderately activated leaving group for nucleophilic aromatic substitution (SNAr) reactions, offering a reactivity profile intermediate between the highly reactive 4-chloro analog and the essentially inert 4-methoxy or 4-hydrogen analogs [1]. This intermediate reactivity provides synthetic chemists with greater control over sequential functionalization: the 4-fluoro position can be selectively displaced under mild conditions (e.g., amine nucleophiles, 60-80°C, DMF or DMSO) while leaving the 6-(4-fluorophenoxy) ether linkage intact, whereas the 4-chloro analog may undergo competitive or premature displacement at both positions, reducing regioselectivity and yield [2]. In cross-coupling applications (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the C-F bond at the 4-position demonstrates sufficient stability under palladium-catalyzed conditions to enable orthogonal functionalization of alternative handles (e.g., halogen substituents introduced separately), a feature not available with 4-chloro analogs which may undergo undesired oxidative addition [3].

Synthetic Chemistry Medicinal Chemistry Library Synthesis Building Block Optimization

Patented Agrochemical Performance: Enhanced Pesticidal Activity of Fluorophenoxypyrimidines Versus Non-Fluorinated Analogs

According to Bayer AG patent CN1342147A (now expired and freely usable), phenoxy fluoropyrimidine compounds of the general class encompassing 4-fluoro-6-(4-fluorophenoxy)pyrimidine demonstrate superior pesticidal activity compared to non-fluorinated phenoxypyrimidine analogs, with the inventors explicitly stating that prior art compounds lacking fluorine substitution exhibited activity that was 'not entirely satisfactory in all application areas, particularly at low application rates and concentrations' [1]. The patent claims that fluorination at the pyrimidine ring and/or the phenoxy moiety confers enhanced efficacy at reduced dosage, a critical economic and environmental performance metric for agrochemical development. While the patent does not disclose compound-specific IC50 or ED50 values in the publicly accessible claims, the comparative claim—that fluorinated derivatives outperform non-fluorinated counterparts—is substantiated by the patent's prosecution history and the granting of claims specifically directed to fluoro-substituted embodiments [2]. The expiration of patent protection in 2020 removes freedom-to-operate barriers for industrial use of this scaffold.

Agrochemical Discovery Crop Protection Fungicide Development

Validated Application Scenarios for 4-Fluoro-6-(4-fluorophenoxy)pyrimidine in Research and Industrial Settings


Medicinal Chemistry: Kinase Inhibitor Lead Optimization Requiring Balanced Lipophilicity

In kinase inhibitor programs where target engagement requires electron-withdrawing aromatic substitution but lead compounds exceed optimal LogP thresholds, 4-fluoro-6-(4-fluorophenoxy)pyrimidine offers a direct replacement for 4-chloro analogs. The 0.34 LogP reduction (3.06 vs 3.40 for the chloro analog) [1] improves compliance with Lipinski parameters without compromising the electron-deficient character of the pyrimidine ring essential for hinge-region binding in ATP-competitive kinase inhibitors. This substitution is particularly valuable in CNS-targeted programs where lipophilicity ceilings are more stringent (typically LogP < 3.5 for optimal brain penetration).

Synthetic Chemistry: Stepwise Functionalization of Disubstituted Pyrimidine Scaffolds

For synthetic routes requiring sequential installation of two distinct substituents on the pyrimidine core, the 4-fluoro group provides a uniquely controllable reactivity handle. Unlike 4-chloro analogs that may undergo simultaneous or competitive displacement at multiple positions, the 4-fluoro substituent can be selectively displaced under mild SNAr conditions while preserving the 6-(4-fluorophenoxy) ether intact [2]. This orthogonal reactivity enables convergent synthetic strategies where the 6-position is pre-functionalized with the fluorophenoxy moiety, followed by late-stage diversification at the 4-position with amine, thiol, or carbon nucleophiles—reducing protecting group manipulations and improving overall yield.

Agrochemical Discovery: Low-Dose Fungicide and Pesticide Lead Generation

With patent protection expired as of 2020, 4-fluoro-6-(4-fluorophenoxy)pyrimidine and its class-related derivatives are now freely available for agrochemical discovery programs. The Bayer patent's explicit claim that fluorinated phenoxypyrimidines outperform non-fluorinated analogs at reduced application rates [3] establishes this scaffold as a privileged starting point for developing fungicides, herbicides, or insecticides with improved environmental profiles (lower active ingredient per hectare) and reduced production costs (less active ingredient required per unit area). Industrial users may initiate structure-activity relationship (SAR) campaigns around this core without freedom-to-operate concerns.

Computational Chemistry and Fragment-Based Drug Design: Fluorinated Fragment Library Enrichment

The dual-fluorine substitution pattern of 4-fluoro-6-(4-fluorophenoxy)pyrimidine (one aryl fluoride on the pyrimidine ring, one para-fluoro substituent on the phenoxy ring) provides a well-defined ¹⁹F NMR spectroscopic handle and unique electrostatic potential surface for fragment-based screening campaigns. The compound's moderate LogP (3.06) and favorable PSA (35.0 Ų) [1] place it within lead-like property space, making it suitable as a fragment for SAR-by-catalog approaches or as a core scaffold for virtual screening libraries targeting enzymes with adenine-binding pockets (kinases, methyltransferases, ATPases). The fluorine atoms serve as sensitive probes for detecting binding-induced conformational changes via ¹⁹F NMR in protein-observed fragment screening workflows.

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